2-氯-6-O-甲基肌苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

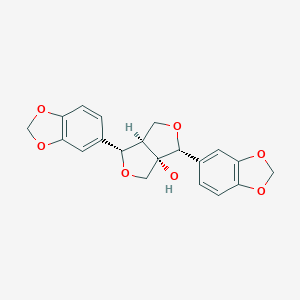

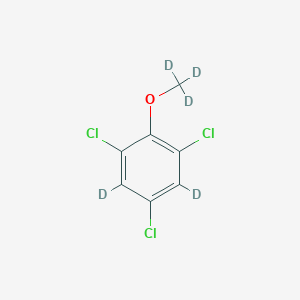

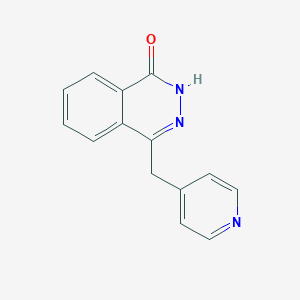

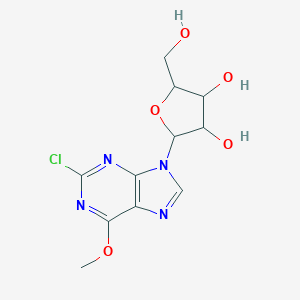

2-Chloro-6-O-methyl-inosine, also known as 2-Chloro-6-O-methyl-inosine, is a useful research compound. Its molecular formula is C11H13ClN4O5 and its molecular weight is 316.7 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-Chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-O-methyl-inosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-O-methyl-inosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

2-氯-6-O-甲基肌苷用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。 该化合物可以在该领域以多种方式使用,例如在蛋白质相互作用、结构蛋白质组学的研究以及在开发蛋白质分析新技术中 .

基因编辑和分子诊断

该化合物已应用于基因编辑和分子诊断,特别是 CRISPR-Cas12a 系统 . CRISPR-Cas12a 系统广泛用于基因编辑和分子诊断。 然而,脱靶切割和假阳性结果仍然是 Cas12a 实用应用中的主要问题 . 已经提出了一种策略,利用 2'-O-甲基 (2'-OMe) 修饰的引导 RNA (gRNA) 来提高 Cas12a 的特异性 . 这可能会提高 CRISPR-Cas12a 系统的特异性和效率,使其成为基因编辑和诊断的更可靠工具 .

作用机制

Target of Action

2-Chloro-6-O-methyl-inosine is a hypoxanthine analog . Hypoxanthine is a kind of purine base mainly present in muscle tissue . It is a metabolite produced by purine oxidase acting on xanthine .

Mode of Action

The compound has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor . It is cytoprotective by inhibiting PAPR activity, inhibiting peroxynitrite-induced mitochondrial depolarization and secondary superoxide production .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to inflammation and cell death. By inhibiting the activity of PARP, it modulates the cellular response to DNA damage and can prevent cell death .

Result of Action

The compound’s action results in cytoprotection, preventing cell death by inhibiting mitochondrial depolarization and the production of harmful superoxide radicals . This can have beneficial effects in conditions where cell death and inflammation are problematic, such as in certain neurodegenerative diseases.

属性

IUPAC Name |

2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGKCCNEHWKCTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935034 |

Source

|

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-92-6 |

Source

|

| Record name | NSC31144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。